2,6-Diphenylanthracene
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Overview
Description
2,6-Diphenylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings with phenyl groups attached at the 2 and 6 positions. This compound is known for its excellent photophysical properties, making it a valuable material in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
2,6-Diphenylanthracene plays a significant role in various biochemical reactions due to its ability to interact with different biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s photophysical properties and its behavior in biological systems. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase pathway. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound can intercalate into DNA, disrupting the double helix structure and affecting DNA replication and transcription. It can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive oxygen species. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes in animal models. These effects are dose-dependent and can be influenced by the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which can further interact with cellular components and cause oxidative stress. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can accumulate in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles and contribute to cellular stress responses .
Preparation Methods
The synthesis of 2,6-Diphenylanthracene typically involves Friedel-Crafts reactions, where anthracene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and elevated temperatures to ensure high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,6-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Diphenylanthracene has a wide range of applications in scientific research:
Biology: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 2,6-Diphenylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is harnessed in various optoelectronic applications. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient charge transport and light emission .
Comparison with Similar Compounds
2,6-Diphenylanthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of phenyl groups.
The uniqueness of this compound lies in its combination of high charge carrier mobility and strong fluorescence emission, making it a versatile material for both electronic and photonic applications .
Properties
IUPAC Name |
2,6-diphenylanthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWFMZBZJUHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.